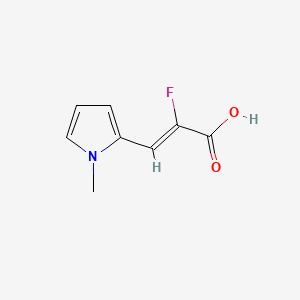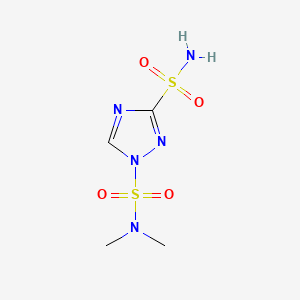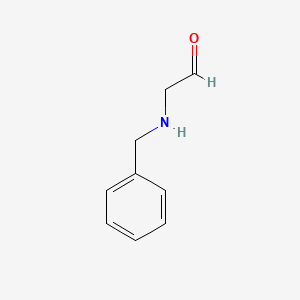![molecular formula C10H22N2O2 B13455102 tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate is a chemical compound that features a tert-butyl group, an aminobutyl group, and a methylcarbamate group
Preparation Methods
The synthesis of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate aminobutyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors, which offer a more efficient and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .
Scientific Research Applications
tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, it may serve as a precursor for the development of pharmaceutical compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of calmodulin, a protein involved in calcium signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be compared with other similar compounds, such as tert-butyl (3S)-3-aminobutanoate and tert-butyl (3S)-3-aminophenylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. For instance, tert-butyl (3S)-3-aminobutanoate is used in peptide synthesis, while tert-butyl (3S)-3-aminophenylcarbamate is employed in the synthesis of pharmaceutical intermediates . The unique combination of functional groups in this compound makes it distinct and versatile for various applications.
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3/t8-/m0/s1 |
InChI Key |
QYTUTPWBOBZEPQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCN(C)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(CCN(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
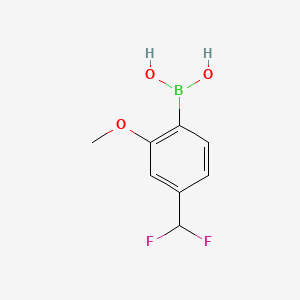
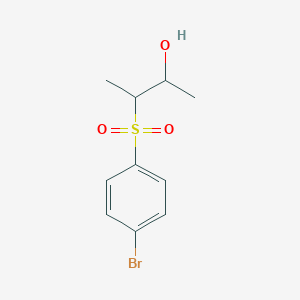
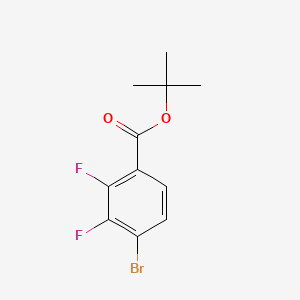
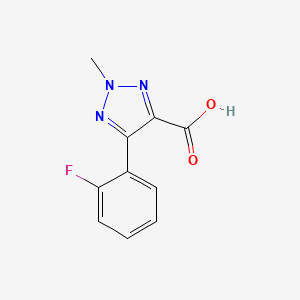

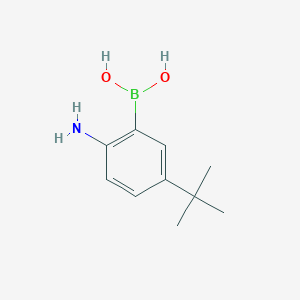
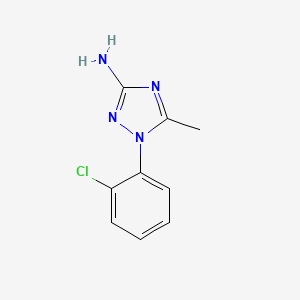

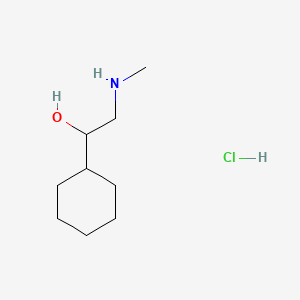
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
